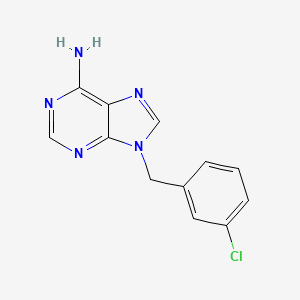

9-(3-Chlorobenzyl)-9H-purin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-(3-Chlorobenzyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family. This compound is characterized by the presence of a 3-chlorobenzyl group attached to the purine nucleus. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.

Wirkmechanismus

Target of Action

Similar compounds with a 3-chlorobenzyl moiety have been reported to targetProthrombin , a protein involved in the coagulation cascade .

Mode of Action

Compounds with a benzene ring, such as this one, can undergoelectrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

A related compound was found to undergo an initial cyp catalyzed oxidation on the 3-chlorobenzyl moiety, yielding a phenol metabolite, followed by an elimination reaction, resulting in the liberation of an electrophilic quinone methide intermediate .

Pharmacokinetics

A related compound was found to have favorable binding energy and drug-likeness score based on lipinski’s rule of five , which could suggest good bioavailability.

Result of Action

A related compound with a 3-chlorobenzyl moiety was reported to have inhibitory activity against dengue virus type 2 (denv2) in a cell-based assay .

Vorbereitungsmethoden

The synthesis of 9-(3-Chlorobenzyl)-9H-purin-6-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign.

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

9-(3-Chlorobenzyl)-9H-purin-6-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

9-(3-Chlorobenzyl)-9H-purin-6-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in biological processes, particularly in the context of nucleotide analogs.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in antiviral and anticancer treatments.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 9-(3-Chlorobenzyl)-9H-purin-6-amine include other purine derivatives such as 9-(2-Chlorobenzyl)-9H-purin-6-amine and 9-(4-Chlorobenzyl)-9H-purin-6-amine. These compounds share a similar core structure but differ in the position of the chlorine atom on the benzyl group. The unique positioning of the chlorine atom in this compound can influence its reactivity and biological activity, making it distinct from its analogs .

Biologische Aktivität

9-(3-Chlorobenzyl)-9H-purin-6-amine, also known by its CAS number 213528-05-3, is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a purine core with a chlorobenzyl substituent at the N-9 position. This modification is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of purine compounds can inhibit various kinases involved in cancer progression, such as Bcr-Abl and FLT3-ITD . The structural modifications, including the chlorobenzyl group, enhance binding affinity to these targets.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It has shown promising results against various viral strains, particularly those affecting cellular signaling pathways related to purine metabolism.

| Study | Findings |

|---|---|

| Antiviral Screening | Displayed activity against several RNA viruses, suggesting potential as an antiviral agent. |

| Mechanism of Action | Likely involves interference with viral replication processes through purine analog activity. |

The mechanism of action for this compound involves its ability to mimic natural purines, allowing it to integrate into nucleic acids and disrupt normal cellular functions. This interference can lead to:

- Inhibition of DNA/RNA synthesis: By competing with natural substrates.

- Disruption of kinase signaling pathways: Particularly those involved in cell proliferation and survival.

Case Studies

-

Anticancer Efficacy Study

- A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability, particularly in leukemia and solid tumors. The compound was found to induce apoptosis through caspase activation pathways.

-

Antiviral Activity Evaluation

- In vitro assays revealed that the compound inhibited viral replication in infected cell cultures, showcasing a reduction in viral load comparable to established antiviral agents.

Eigenschaften

IUPAC Name |

9-[(3-chlorophenyl)methyl]purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN5/c13-9-3-1-2-8(4-9)5-18-7-17-10-11(14)15-6-16-12(10)18/h1-4,6-7H,5H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVQCKRSWKGUBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(N=CN=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.